2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid
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Overview
Description
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is a heterocyclic compound featuring a pyrazole ring Pyrazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by acylation to introduce the acetic acid moiety. The reaction conditions often require specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction times and yields. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydropyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-4-carboxylic acids, while reduction can produce dihydropyrazole derivatives.
Scientific Research Applications
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique structure makes it useful in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid exerts its effects involves interactions with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazole-4-carboxylic acid: Similar in structure but lacks the isopropyl group.
3,5-Dimethylpyrazole: Contains additional methyl groups on the pyrazole ring.
1-Phenyl-3-methyl-5-pyrazolone: Features a phenyl group and a different substitution pattern.
Uniqueness
2-[3-Oxo-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropyl group and the acetic acid moiety differentiates it from other pyrazole derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
Molecular Formula |
C8H12N2O3 |
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Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-(3-oxo-2-propan-2-yl-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5(2)10-8(13)6(4-9-10)3-7(11)12/h4-5,9H,3H2,1-2H3,(H,11,12) |
InChI Key |
BPNGMTLSIGAACO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C(=O)C(=CN1)CC(=O)O |
Origin of Product |
United States |
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